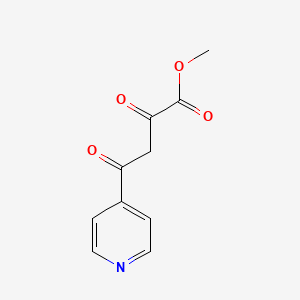

Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate

Description

Significance of Methyl 2,4-Dioxo-4-(pyridin-4-yl)butanoate in Organic Synthesis and Medicinal Chemistry

This compound is a chemical entity that strategically combines the key reactive features of both β-keto esters and pyridine (B92270) scaffolds. Its significance stems not from a single, defined application but from its potential as a versatile bifunctional building block for creating novel and complex molecules.

The core of the molecule is its 2,4-dioxobutanoate structure, which classifies it as a β-keto ester derivative. This endows the compound with the characteristic reactivity of 1,3-dicarbonyl systems, making it an excellent substrate for a variety of chemical transformations. It can act as a precursor in condensation and multicomponent reactions (MCRs), which are highly efficient methods for assembling complex molecular architectures from simple starting materials. semanticscholar.orgnih.gov

The compound's other key feature is the terminal pyridin-4-yl group. The introduction of this specific pyridine isomer into a molecular framework is of high interest in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a potential drug molecule. nih.gov Therefore, using this compound as a starting material allows for the direct incorporation of this valuable pharmacophore into new, larger structures. Its significance lies in its ability to serve as a bridge, enabling synthetic chemists to construct novel pyridin-4-yl-substituted heterocyclic compounds that are promising candidates for biological evaluation.

Below are the key chemical properties of the title compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)C(=O)CC(=O)C1=CC=NC=C1 |

| InChI | InChI=1S/C10H9NO4/c1-15-10(14)9(13)6-8(12)7-2-4-11-5-3-7/h2-5H,6H2,1H3 |

| InChIKey | WOCFUTQLECHXPN-UHFFFAOYSA-N |

Data sourced from PubChem CID 166000826. acsgcipr.org

Overview of Dioxobutanoate Derivatives in Heterocyclic Chemistry

This compound belongs to the broader class of 4-aryl/heteroaryl-2,4-dioxobutanoate derivatives. These compounds are highly valuable intermediates, particularly in the synthesis of heterocyclic compounds, which are themselves a cornerstone of medicinal chemistry. The reactivity of the 1,3-dicarbonyl moiety is frequently exploited to construct new ring systems.

A prominent example of their utility is in multicomponent reactions for synthesizing substituted pyrroles. Research has shown that derivatives like Methyl 2,4-dioxo-4-phenylbutanoate can react with aromatic aldehydes and amines in a one-pot process to yield highly functionalized 2,5-dihydro-1H-pyrrol-2-ones. researchgate.net This type of reaction is attractive due to its efficiency and the complexity of the molecules generated in a single step.

Furthermore, other analogues such as Methyl 2,4-dioxo-4-(2-thienyl)butanoate are recognized as important building blocks for creating pharmaceuticals and agrochemicals. nih.gov The inherent reactivity of the dioxo group, combined with the electronic properties of the attached aromatic or heterocyclic ring, makes these compounds adaptable for various synthetic strategies. Studies have also explored the biological activity of salts derived from 4-aryl-2,4-dioxobutanoic acids, indicating the potential for this class of compounds to be biologically active themselves, not just synthetic intermediates. researchgate.net

Table 2: Examples of Dioxobutanoate Derivatives in Chemical Synthesis

| Compound Name | Attached Group | Reported Synthetic Application |

|---|---|---|

| Methyl 2,4-dioxo-4-phenylbutanoate | Phenyl | Intermediate in multicomponent reactions to synthesize substituted pyrrole (B145914) derivatives. researchgate.net |

| Methyl 2,4-dioxo-4-(2-thienyl)butanoate | Thienyl | Building block for pharmaceuticals, agrochemicals, and functional materials. nih.gov |

Research Landscape of Pyridin-4-yl Functionalized Compounds in Contemporary Chemical Science

The pyridine motif is ubiquitous in pharmaceuticals, and the specific functionalization pattern on the ring plays a critical role in determining biological activity. digitellinc.com Consequently, the development of methods to selectively introduce functional groups at specific positions on the pyridine ring is a major focus in contemporary organic chemistry.

Pyridin-4-yl functionalized compounds, in particular, are prominent in modern chemical research. Achieving selective C-H functionalization at the 4-position (para to the nitrogen) can be challenging but is highly sought after. digitellinc.com The research landscape shows a clear trend towards using such building blocks in advanced applications beyond simple structural analogues. For instance, pyridin-4-yl containing molecules are used as key components in multicomponent reactions to assemble complex, fused heterocyclic systems with potential therapeutic applications, such as pyrazolo[4,3-e]pyridines. nih.gov

Beyond medicinal chemistry, pyridin-4-yl compounds are being explored in materials science and catalysis. Researchers have developed metal-organic frameworks (MOFs) where pyridinium (B92312) units, derived from pyridin-4-yl groups, act as bifunctional catalysts. These materials have shown significant activity in chemical transformations like the fixation of carbon dioxide. nih.gov The ability of the pyridine nitrogen to be alkylated to form charged pyridinium salts opens up applications in ionic liquids and functional materials. This demonstrates that the pyridin-4-yl moiety is not just a pharmacophore but also a versatile functional group for creating advanced materials and catalysts, highlighting its broad importance in modern chemical science.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2,4-dioxo-4-phenylbutanoate |

| Methyl 2,4-dioxo-4-(2-thienyl)butanoate |

| Methyl 2,4-dioxo-4-pyridin-3-ylbutanoate |

| 2,5-dihydro-1H-pyrrol-2-one |

Structure

2D Structure

Properties

IUPAC Name |

methyl 2,4-dioxo-4-pyridin-4-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(14)9(13)6-8(12)7-2-4-11-5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCFUTQLECHXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377975 | |

| Record name | methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374063-91-9 | |

| Record name | Methyl α,γ-dioxo-4-pyridinebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374063-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2,4 Dioxo 4 Pyridin 4 Yl Butanoate

Established Synthetic Routes to Methyl 2,4-Dioxo-4-(pyridin-4-yl)butanoate

The most well-established methods for synthesizing β-dicarbonyl compounds, such as the target molecule, are variations of condensation reactions. These provide reliable, if sometimes challenging, routes to the desired structure.

The Knoevenagel condensation is a powerful tool for C=C bond formation, typically reacting an aldehyde or ketone with an active methylene (B1212753) compound. lp.edu.uabas.bg In the context of synthesizing this compound, a plausible, albeit multi-step, approach begins with Pyridine-4-carboxaldehyde.

This route would involve the condensation of Pyridine-4-carboxaldehyde with a methyl ketone derivative, such as methyl pyruvate. The resulting α,β-unsaturated keto-ester could then, in theory, be subjected to further reactions, like a Michael addition with a suitable carbon nucleophile followed by oxidation, to install the second carbonyl group at the 4-position of the butanoate chain.

The Knoevenagel condensation itself has been shown to work efficiently with pyridine (B92270) aldehydes, sometimes even without a catalyst in a water-ethanol mixture, which is an environmentally friendly approach. bas.bg The reactivity of pyridinecarbaldehydes in such condensations is often enhanced compared to benzaldehyde (B42025) derivatives due to the electron-withdrawing nature of the pyridine ring. bas.bg However, this pathway is less direct than Claisen condensation strategies as it requires subsequent, potentially complex, chemical transformations to arrive at the final β,δ-diketoester structure.

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters from two ester molecules or, in a "crossed" Claisen condensation, an ester and a ketone. numberanalytics.commasterorganicchemistry.comlibretexts.org This represents the most direct and widely applicable strategy for synthesizing the target compound. The reaction involves the nucleophilic attack of an enolate, generated from one of the carbonyl compounds, onto the carbonyl carbon of the other. libretexts.orgyoutube.com

The general mechanism proceeds in several steps:

Enolate Formation: A strong base removes an acidic α-proton from the ketone or ester component to form a nucleophilic enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester molecule. libretexts.org

Elimination: The resulting tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-dicarbonyl product. libretexts.org

Deprotonation: A crucial driving force for the reaction is the deprotonation of the newly formed β-dicarbonyl compound, which has a highly acidic central methylene proton (pKa ≈ 11), by the alkoxide base. masterorganicchemistry.comyoutube.com

Protonation: A final acidic workup step is required to reprotonate the enolate and yield the neutral β-keto ester product. youtube.com

This strategy is directly applicable to the synthesis of this compound.

A specific and highly effective application of the crossed Claisen condensation is the reaction between a ketone and a diester, such as an oxalate (B1200264). To synthesize this compound, the logical precursors are 4-Acetylpyridine (also known as 1-(pyridin-4-yl)ethanone) and Dimethyl oxalate. researchgate.netnih.gov

In this reaction, a strong base like sodium methoxide (B1231860) (NaOMe) or sodium hydride (NaH) is used to deprotonate the α-carbon of 4-Acetylpyridine, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of Dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates a methoxide ion, yielding the target molecule, this compound. The use of an oxalate ester is advantageous as it lacks α-protons, preventing self-condensation. youtube.com

Reaction Scheme:

4-Acetylpyridine + Dimethyl Oxalate --(Base)--> this compound + Methanol

This method is one of the most common and classical approaches for preparing 1,3-diketones and related β-keto esters. nih.gov

Exploration of Novel Synthetic Pathways for Pyridinyl Dioxobutanoates

While classical condensations are robust, research continues into novel synthetic strategies that offer milder conditions, higher efficiency, or access to diverse derivatives.

One alternative approach involves the synthesis of a pyridinyl chalcone (B49325), followed by oxidative cleavage. Chalcones are α,β-unsaturated ketones, which can be synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aldehyde. bamu.ac.innih.gov For instance, a pyridinyl chalcone could be formed and then subjected to ozonolysis or other oxidative cleavage methods at the double bond to generate the desired 1,3-dicarbonyl system.

Another modern strategy could involve building the pyridine ring as one of the final steps. For example, the Hantzsch pyridine synthesis or related multicomponent reactions can construct a pyridine ring from a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. organic-chemistry.orgyoutube.com In this retrosynthetic direction, a more complex β-dicarbonyl precursor would be required.

Recent developments in the synthesis of β-diketones also include methods like the hydration of alkynones or using soft enolate methodologies with acyl chlorides as electrophiles, which could potentially be adapted for this specific target molecule. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is critical for maximizing yield and purity while minimizing side reactions.

For the primary Claisen condensation route, several factors can be fine-tuned:

Base Selection: The choice of base is crucial. While sodium alkoxides (e.g., sodium methoxide in methanol) are common, they establish an equilibrium. numberanalytics.com Stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) can drive the reaction to completion by irreversibly forming the enolate, which can be beneficial in crossed condensations. youtube.comresearchgate.net

Solvent: The solvent can influence reaction rates and yields. A switch from ethanol (B145695) to tetrahydrofuran (B95107) (THF) has been shown to dramatically reduce reaction times in a Claisen condensation from hours to minutes. celonpharma.com

Temperature: Reactions are often started at low temperatures (e.g., 0 °C) to control the initial addition and then allowed to warm to room temperature. nih.gov

Continuous Flow Reactors: Transferring the synthesis to a continuous flow reactor has been shown to significantly shorten reaction times, improve productivity, and increase the space-time yield for Claisen condensations. celonpharma.com

For Knoevenagel-based routes, greener approaches are being explored. This includes using less hazardous catalysts and solvents. tue.nl Triethylamine has been investigated as a successful, recyclable surrogate for the more toxic pyridine in some Knoevenagel condensations. rsc.org Catalyst-free conditions in aqueous media have also proven effective for the reaction of pyridinecarbaldehydes. bas.bg

| Reaction Type | Parameter | Conventional Method | Optimized/Novel Approach | Benefit | Reference |

|---|---|---|---|---|---|

| Claisen Condensation | Base | Sodium Alkoxide (e.g., NaOMe) | Strong, non-nucleophilic bases (e.g., LDA, LiHMDS) | Irreversible enolate formation, higher yield in crossed condensations. | youtube.comresearchgate.net |

| Solvent | Ethanol | Aprotic solvents (e.g., THF) | Drastically reduced reaction times. | celonpharma.com | |

| Technology | Batch Reactor | Continuous Flow Reactor | Improved productivity and space-time yield. | celonpharma.com | |

| Knoevenagel Condensation | Catalyst/Solvent | Pyridine/Piperidine | Triethylamine/Toluene or Catalyst-free in H₂O:EtOH | Avoids toxic reagents, environmentally benign. | bas.bgrsc.org |

Synthetic Precursors and Starting Materials in this compound Preparation

The selection of starting materials is dictated by the chosen synthetic route. For the most direct and established pathways, the key precursors are commercially available compounds.

| Precursor Name | Chemical Structure | Role in Synthesis | Relevant Synthetic Route | Reference |

|---|---|---|---|---|

| 4-Acetylpyridine | C₇H₇NO | Source of the pyridin-4-yl-ethanone backbone (enolate precursor). | Claisen Condensation | researchgate.netnih.gov |

| Dimethyl Oxalate | C₄H₆O₄ | Provides the methyl oxoacetate moiety (electrophile). | Claisen Condensation | orgsyn.orgyoutube.com |

| Pyridine-4-carboxaldehyde | C₆H₅NO | Provides the pyridin-4-yl ring and first carbonyl carbon. | Knoevenagel Condensation | bas.bg |

| Methyl Pyruvate | C₄H₆O₃ | Potential active methylene compound for Knoevenagel route. | Knoevenagel Condensation | N/A |

Chemical Reactivity and Derivatization of Methyl 2,4 Dioxo 4 Pyridin 4 Yl Butanoate

Transformations Involving the β-Dicarbonyl Moiety of Methyl 2,4-Dioxo-4-(pyridin-4-yl)butanoate

The β-dicarbonyl group is the principal locus of reactivity in this compound. The acidity of the C-3 methylene (B1212753) protons, combined with the electrophilic nature of the C-2 and C-4 carbonyl carbons, facilitates a wide spectrum of chemical transformations.

Cyclization Reactions Leading to Diverse Heterocyclic Frameworks.nih.govresearchgate.netdergipark.org.trijper.orgresearchgate.net

The 1,3-dicarbonyl system is a foundational building block in heterocyclic synthesis. Through reactions with binucleophilic reagents, this compound can be efficiently transformed into various five- and six-membered heterocyclic rings.

The reaction between 1,3-dicarbonyl compounds and hydrazine (B178648) or its derivatives represents a cornerstone method for synthesizing pyrazoles. mdpi.comdergipark.org.trnih.gov For this compound, condensation with hydrazine hydrate (B1144303) would occur through an initial nucleophilic attack on one of the carbonyl groups, which is followed by an intramolecular cyclization and subsequent dehydration to form the pyrazole (B372694) ring. mdpi.com The molecule's two different carbonyl groups (at C-2 and C-4) could lead to the formation of regioisomers, though reaction conditions can often be adjusted to favor one product. mdpi.com Utilizing substituted hydrazines, such as phenylhydrazine, opens a pathway to N-substituted pyrazole derivatives. nih.gov

| Reagent | Product Type | General Conditions |

| Hydrazine Hydrate | Pyrazole with pyridin-4-yl and carboxymethyl substituents | Acidic medium, N,N-dimethylacetamide or ethanol (B145695), ambient temperature mdpi.com |

| Phenylhydrazine | N-Phenylpyrazole derivative | Ethanol, reflux nih.gov |

| Substituted Hydrazines | N-Substituted pyrazole derivatives | Varies depending on substituent; often in polar solvents like ethanol or dioxane chim.it |

Table 1: Synthesis of Pyrazole Derivatives

Isoxazoles: The synthesis of isoxazoles from β-dicarbonyl compounds is conventionally achieved via condensation with hydroxylamine (B1172632). nih.gov Reacting this compound with hydroxylamine hydrochloride is expected to yield an isoxazole (B147169) substituted with a pyridin-4-yl group and a methyl ester side chain. researchgate.netmdpi.com This process begins with the formation of an oxime intermediate, which then cyclizes and dehydrates. nih.gov Alternative synthetic routes include the [3+2] cycloaddition of nitrile oxides with suitable alkynes, providing a different approach to substituted isoxazoles. nih.govresearchgate.net Furthermore, a divergent annulation strategy using reagents like methyl nitroacetate (B1208598) has been demonstrated to produce highly substituted isoxazoles from analogous pyridyl-containing enones. nih.gov

Oxadiazoles: Although direct conversion from the β-dicarbonyl is not typical, this compound can serve as a precursor for oxadiazole synthesis. For example, the ester group can be transformed into a hydrazide, which can then undergo cyclization with reagents like carbon disulfide or be oxidized to generate a 1,3,4-oxadiazole (B1194373) ring. jchemrev.com An alternative method involves converting the starting material into an amidoxime, which can subsequently react with acyl chlorides or other electrophiles to form 1,2,4-oxadiazoles. researchgate.netrjptonline.org

| Heterocycle | Reagent(s) | General Reaction |

| Isoxazole | Hydroxylamine | Condensation/cyclization nih.govmdpi.com |

| Isoxazole | Methyl nitroacetate | Divergent annulation nih.gov |

| 1,3,4-Oxadiazole | Hydrazine, then CS₂ or POCl₃ | Conversion to hydrazide, then cyclization jchemrev.com |

| 1,2,4-Oxadiazole | Hydroxylamine, then Acyl Chlorides | Conversion to amidoxime, then cyclization researchgate.netrjptonline.org |

Table 2: Synthesis of Isoxazole and Oxadiazole Derivatives

Pyrimidines: Six-membered heterocycles such as pyrimidines can be constructed from β-dicarbonyl compounds through condensation with reagents bearing an N-C-N fragment, including ureas, thioureas, or amidines. nih.gov The reaction of this compound with urea, for instance, is anticipated to produce a pyrimidinone derivative. The final structure and substitution pattern of the resulting pyrimidine (B1678525) ring are dependent on the specific reagent and reaction conditions employed. researchgate.net

Furanones: The formation of furanone systems is also a viable synthetic route. A one-pot annulation method using a titanium-mediated aldol (B89426) addition followed by an acid-induced cyclo-condensation can be utilized to create 2(5H)-furanones. mdpi.comresearchgate.net When applied to this compound, this compound could react with an appropriate ketone or aldehyde in the presence of a titanium catalyst to yield a furanone core, thereby broadening its synthetic applications. mdpi.com

Reduction and Oxidation Reactions of the Keto Groups

The dual ketone functionalities in this compound are amenable to both reduction and oxidation reactions.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using a variety of reducing agents. The choice of reagent and reaction conditions allows for the selective reduction of one ketone over the other, or the reduction of both. Common reagents for these transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). youtube.com Asymmetric reduction to yield chiral alcohols is also achievable with chiral reducing agents like (-)-diisopinocamphenylchloroborane, which has been effectively used for the reduction of ketones with a pyridylseleno group. kyoto-u.ac.jp It is crucial to select reagents carefully, as an attempt to reduce a benzylic ketone in a similar pyridone structure with DIBAL-H led to the reduction of the pyridone ring itself. nih.gov

Oxidation: While less frequent for β-dicarbonyls, the keto groups can participate in oxidative reactions. Under specific conditions, oxidative cleavage of the dicarbonyl unit may occur. More practically, the acetyl group's methyl (C1) could be oxidized to a carboxylic acid, though this usually requires prior functionalization. harvard.edu The formation of methyl ketones from 3-oxo acids during lipid oxidation at high temperatures suggests that, under certain oxidative and hydrolytic conditions, the β-keto ester moiety could potentially be converted to simpler ketone structures. mdpi.com

Nucleophilic Addition and Substitution Reactions

The electrophilic character of the carbonyl carbons renders them susceptible to nucleophilic attack.

Nucleophilic Addition: A broad spectrum of nucleophiles, such as organometallic reagents (e.g., Grignard reagents), enamines, and hydrides, can add to the C-2 and C-4 carbonyls. libretexts.orgpearson.comkhanacademy.org This reaction typically involves the nucleophile attacking the carbonyl carbon, which results in a tetrahedral intermediate that is subsequently protonated to form an alcohol. youtube.com For example, the addition of a methyl Grignard reagent would introduce a new methyl group and generate a tertiary alcohol at the point of attack. khanacademy.orgresearchgate.net The relative reactivity of the two carbonyl groups is influenced by steric and electronic factors.

Nucleophilic Substitution: While traditional nucleophilic substitution occurs at sp³-hybridized carbon atoms, reactions at the carbonyl groups of this compound are classified as nucleophilic acyl substitution, especially at the ester group. The ester can be transformed into amides, hydrazides, or other carboxylic acid derivatives by reacting with suitable nucleophiles. The pyridine (B92270) ring itself can undergo nucleophilic aromatic substitution (SNAr), though this generally requires activation by an electron-withdrawing group or the conversion of the nitrogen into a pyridinium (B92312) salt to increase the ring's susceptibility to attack. nih.gov The reactivity of the β-dicarbonyl moiety can also be seen as a form of substitution where the enolate acts as a nucleophile, displacing a leaving group in another molecule.

Reactivity of the Pyridine Nitrogen Atom in this compound

The nitrogen atom in the pyridine ring of this compound retains the characteristic nucleophilic and basic properties of pyridine. The lone pair of electrons on the nitrogen is available to react with electrophiles and protons. However, the electron-withdrawing nature of the 4-acyl substituent slightly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

The nitrogen atom can readily undergo protonation in the presence of acids to form a pyridinium salt. This modification can significantly alter the solubility and electronic properties of the entire molecule. Furthermore, the nitrogen atom can act as a nucleophile, participating in reactions such as alkylation. For instance, treatment with an alkyl halide (e.g., methyl iodide) would yield the corresponding N-alkylpyridinium salt. This reactivity is fundamental to many derivatization strategies and can influence the molecule's role in broader chemical processes, including its potential interactions in biological systems where hydrogen bonding with the pyridine nitrogen can be crucial. nih.govyoutube.com

A kinetic investigation into the reaction of various pyridines with thiocarbonates demonstrates the nucleophilic character of the pyridine nitrogen, where it attacks an electrophilic carbonyl carbon. nih.gov This type of nucleophilic attack is a model for the potential reactivity of the nitrogen in this compound towards suitable electrophiles.

| Reaction Type | Reagent | Expected Product | Significance |

|---|---|---|---|

| Protonation | Acid (e.g., HCl) | Pyridinium salt | Alters solubility and electronic properties |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium salt | Introduces a permanent positive charge, activating the ring for nucleophilic attack |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | Pyridine-N-oxide | Modifies the electronic character and steric environment of the pyridine ring |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system, a characteristic that is further intensified by the electron-withdrawing 4-acyl group in this compound. This electronic nature dictates its behavior in aromatic substitution reactions. youtube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the ortho (C-2, C-6) and para (C-4) positions. youtube.com The presence of a strong electron-withdrawing group, such as the acyl group in the target molecule, further activates the ring for nucleophilic attack. While the C-4 position is already substituted, the C-2 and C-6 positions are activated and become prime targets for nucleophiles. This reaction typically proceeds if there is a suitable leaving group (like a halide) at these positions. In the absence of a leaving group, strong nucleophiles can still add to the ring, sometimes leading to dearomatization. nih.gov The formation of pyridinium salts enhances the ring's electrophilicity, making it even more reactive towards nucleophiles. youtube.com

| Reaction Type | Position of Attack | Reactivity Level | Controlling Factors |

|---|---|---|---|

| Electrophilic Substitution | C-3, C-5 | Very Low | Deactivation by nitrogen and 4-acyl group |

| Nucleophilic Substitution | C-2, C-6 | High (with leaving group) | Activation by nitrogen and 4-acyl group |

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a cornerstone of modern synthetic efficiency. The structure of this compound, with its 1,3-dicarbonyl system, makes it an ideal candidate for a variety of MCRs.

The β-ketoester functionality is a classic building block in MCRs such as the Hantzsch pyridine synthesis or the Biginelli reaction, although the specific structure of this compound might lead to novel heterocyclic systems. For example, research has shown that related methyl 2,4-dioxoalkanoates can undergo three-component reactions with aromatic aldehydes and diamines to produce complex pyrrol-2-ones. researchgate.net

Given its structure, this compound could potentially participate in MCRs in several ways:

As a C-H acid: The methylene group between the two carbonyls is highly acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then react with electrophiles, such as an aldehyde and an amine (or ammonia (B1221849) source), in a Mannich-type reaction or a variation of the Hantzsch synthesis.

As a double electrophile: The two carbonyl carbons are electrophilic centers that can react with dinucleophiles.

The pyridine moiety itself can also play a role, either by influencing the reactivity of the side chain or by participating directly in the reaction sequence. The development of MCRs involving this compound could provide rapid access to diverse and complex heterocyclic structures, such as substituted pyridines, chromenes, or other fused systems, which are of significant interest in medicinal chemistry and materials science. nih.govmdpi.com

| Reaction Name/Type | Reactants | Potential Product Scaffold | Role of the Dioxobutanoate |

|---|---|---|---|

| Hantzsch-like Synthesis | Aldehyde, Ammonia/Amine | Polysubstituted Pyridines/Dihydropyridines | Active Methylene Compound (C-nucleophile) |

| Biginelli-like Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones | β-Dicarbonyl Component |

| Pyrrole (B145914) Synthesis | Aldehyde, Amine/Diamine | Substituted Pyrroles/Pyrrolones | 1,3-Dicarbonyl Precursor |

Advanced Spectroscopic and Structural Characterization of Methyl 2,4 Dioxo 4 Pyridin 4 Yl Butanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. uobasrah.edu.iq For methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, ¹H and ¹³C NMR spectra provide definitive information about the number and types of protons and carbons, respectively, as well as their chemical environments and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridinyl ring, the methylene (B1212753) group, and the methyl ester group. The chemical shifts (δ) of the pyridinyl protons are typically found in the aromatic region (downfield), with their specific positions and splitting patterns revealing their substitution pattern. The methylene protons, situated between two carbonyl groups, would likely appear as a singlet, while the methyl protons of the ester group would also present as a singlet, but at a more upfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ketone and ester groups, the carbons of the pyridinyl ring, the methylene carbon, and the methyl carbon of the ester. The chemical shifts of the carbonyl carbons are characteristically downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinyl-H | 8.5 - 9.0 (α-protons), 7.5 - 8.0 (β-protons) | 140 - 155 (quaternary), 120 - 140 (protonated) |

| Methylene-H₂ | 3.5 - 4.5 | 40 - 55 |

| Methyl-H₃ | 3.7 - 4.0 | 50 - 60 |

| Carbonyl (Ketone) | - | 190 - 205 |

| Carbonyl (Ester) | - | 160 - 175 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. whitman.edu For this compound, with a molecular formula of C₁₀H₉NO₄ and a monoisotopic mass of 207.05316 Da, the mass spectrum would exhibit a molecular ion peak ([M]⁺) at m/z 207. uni.lucymitquimica.com

The fragmentation of the molecular ion is influenced by the functional groups present. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. libretexts.orgmiamioh.edu This could lead to the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement could occur, leading to the loss of a neutral molecule.

Cleavage of the Pyridinyl Ring: The stable aromatic ring may also undergo characteristic fragmentation.

Analysis of the resulting fragment ions provides a "fingerprint" of the molecule, allowing for its identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 208.06044 | [M+H]⁺ | - |

| 230.04238 | [M+Na]⁺ | - |

| 176 | [M - OCH₃]⁺ | 31 Da (OCH₃) |

| 148 | [M - COOCH₃]⁺ | 59 Da (COOCH₃) |

| 120 | [C₅H₄NCO]⁺ | - |

| 78 | [C₅H₄N]⁺ | - |

Note: The relative intensities of these peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

C=O Stretching: Strong absorption bands are expected in the region of 1650-1800 cm⁻¹. Due to the presence of two different carbonyl groups (ketone and ester), two distinct peaks may be observed. The ketone C=O stretch typically appears around 1680-1720 cm⁻¹, while the ester C=O stretch is usually found at a higher frequency, around 1735-1750 cm⁻¹.

C-O Stretching: The C-O stretch of the ester group would likely appear in the 1000-1300 cm⁻¹ region.

C=C and C=N Stretching: Vibrations of the pyridinyl ring are expected in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone C=O | Stretching | 1680 - 1720 |

| Ester C=O | Stretching | 1735 - 1750 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

| Ester C-O | Stretching | 1000 - 1300 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

X-ray Diffraction Analysis for Single-Crystal and Solid-State Structure Determination

The structure would reveal the planarity of the dicarbonyl system and the orientation of the pyridinyl ring relative to the rest of the molecule. Intermolecular interactions, such as hydrogen bonding or π-π stacking involving the pyridinyl rings, could also be identified, which are crucial for understanding the solid-state properties of the compound. While specific X-ray diffraction data for the title compound was not found in the search results, studies on similar structures, like substituted pyridines, demonstrate the power of this technique in elucidating detailed structural information. researchgate.net

Vibrational Spectroscopy (Raman) for Chemical Bonding Insights

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It provides information about the vibrational modes of a molecule and is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy could provide further insights into the vibrations of the C=C bonds within the pyridinyl ring and the C-C backbone. While no specific Raman data for this compound is available, its application would follow standard principles of vibrational analysis.

Hyphenated Chromatographic-Mass Spectrometric Techniques (GC/MS, LC/MS) for Analysis in Complex Mixtures

Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. uoguelph.ca These methods are ideal for the analysis of this compound in complex mixtures, such as reaction products or biological samples. researchgate.netmazums.ac.irnih.gov

GC/MS: This technique is suitable for volatile and thermally stable compounds. uoguelph.ca this compound may be amenable to GC/MS analysis, potentially after derivatization to increase its volatility. The gas chromatograph would separate the compound from other components in the mixture, and the mass spectrometer would then provide a mass spectrum for identification. uoguelph.ca

LC/MS: For less volatile or thermally labile compounds, LC/MS is the method of choice. sigmaaldrich.com The compound would be separated by liquid chromatography, often using a reversed-phase column, and then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). sigmaaldrich.com This technique is highly sensitive and can be used for both qualitative and quantitative analysis.

These hyphenated techniques are crucial for detecting and quantifying the compound in various matrices, providing both retention time and mass spectral data for confident identification.

Theoretical and Computational Investigations of Methyl 2,4 Dioxo 4 Pyridin 4 Yl Butanoate

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemistry offers a foundational understanding of a molecule's electronic structure and reactivity. wuxiapptec.com Through various computational methods, it is possible to predict molecular geometries, spectroscopic properties, and reaction pathways. wuxiapptec.com

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov The optimization process seeks to find a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in subsequent vibrational frequency calculations. nih.gov The resulting optimized structure is crucial for all further computational analyses, including the study of electronic properties and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Dioxo-butanoate Derivative (Hypothetical Data) This table illustrates the type of data obtained from DFT geometry optimization. Actual values for this compound would require specific calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (keto) | 1.22 |

| Bond Length (Å) | C-C (acyl) | 1.51 |

| Bond Length (Å) | C-O (ester) | 1.35 |

| Bond Angle (°) | O=C-C | 120.5 |

| Dihedral Angle (°) | C-C-C-C | 178.9 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. researchgate.net Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. ossila.communi.cz

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. muni.cz A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.cz A small gap indicates that the molecule is more reactive and can be more easily polarized. researchgate.net For this compound, the presence of the electron-withdrawing pyridine (B92270) ring and the dicarbonyl system would be expected to influence the energies of the frontier orbitals significantly. The HOMO is likely localized on the enol or enolate form, while the LUMO would be distributed over the conjugated π-system.

Global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity.

Table 2: Calculated Electronic Properties based on FMO Analysis (Hypothetical Data) This table provides an example of electronic properties derived from HOMO and LUMO energies. Values are illustrative.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | Approximated as -EHOMO |

| Electron Affinity (A) | 2.0 | Approximated as -ELUMO |

| Chemical Hardness (η) | 2.25 | (I-A)/2 |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug design for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govpearson.com For this compound, docking simulations could be used to explore its potential as an inhibitor for various enzymes, such as those involved in viral replication or metabolic pathways. nih.govpearson.com

The process involves preparing the 3D structures of both the ligand (the butanoate derivative) and the target protein. muni.cz Docking algorithms then sample a wide range of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a function that estimates binding energy. muni.cz These scores help identify the most stable binding mode. The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. For this molecule, the pyridine nitrogen and carbonyl oxygens are likely to act as hydrogen bond acceptors.

Pharmacophore Modeling for Rational Design of Bioactive Compounds

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. uni.lunih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Starting with a molecule like this compound, a pharmacophore model can be developed based on its structure (a ligand-based approach) or its docked pose within a target protein (a structure-based approach). This model serves as a 3D query to screen large chemical databases for other molecules that match the required features, potentially identifying new and structurally diverse compounds with similar or improved biological activity. nih.gov It is a powerful tool for lead optimization and scaffold hopping in the drug discovery pipeline. ossila.com

Conformational Analysis and Tautomeric Equilibria Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.eduunicamp.br For a flexible molecule like this compound, multiple low-energy conformations are possible due to the rotation around the C-C single bonds of the butanoate chain. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. mdpi.com

Furthermore, this compound, as a β-dicarbonyl derivative, is expected to exhibit keto-enol tautomerism. uni.lu It can exist in equilibrium between the diketo form and several possible enol forms. The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the pyridine ring. chemtube3d.com In many β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring. uni.lu The pyridine moiety itself can influence the equilibrium; for instance, 4-hydroxypyridine (B47283) exists predominantly in the pyridone tautomeric form. chemtube3d.comresearchgate.net Theoretical calculations can predict the relative energies of these tautomers and thus the position of the tautomeric equilibrium in different environments.

Figure 1: Potential Tautomeric Forms of this compound (A representation of the main tautomers expected to be in equilibrium)

Diketo form: this compound

Enol form 1: Methyl 2-hydroxy-4-oxo-4-(pyridin-4-yl)but-2-enoate

Enol form 2: Methyl 4-hydroxy-2-oxo-4-(pyridin-4-yl)but-3-enoate

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.

Biological and Medicinal Chemistry Research Applications of Methyl 2,4 Dioxo 4 Pyridin 4 Yl Butanoate and Its Analogues

Anticancer and Cytotoxic Activity Investigations

Derivatives built upon pyridine (B92270) and related heterocyclic cores are a cornerstone in the development of new anticancer agents. researchgate.netnih.gov These structures are present in numerous natural products and have been identified as attractive scaffolds for designing novel drugs that can combat the proliferation and survival of cancer cells. researchgate.net Research has shown that modifications to these core structures, such as substitutions and conjugations, can lead to compounds with significant cytotoxic potential. researchgate.net

Evaluation against Human Carcinoma Cell Lines (e.g., Breast Carcinoma, Colon Carcinoma, HepG-2, MCF-7)

The cytotoxic effects of analogues related to Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate have been evaluated against a panel of human cancer cell lines. For instance, a series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas demonstrated growth inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Similarly, newly synthesized pyridine-bearing pentose (B10789219) moieties were tested for cytotoxicity against Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (human breast cancer) cell lines. nih.gov

One study reported that a novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), induced significant cytotoxicity in several cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values were recorded as 3.3 µg/mL for HepG2, 23 µg/mL for HCT-116 (colon carcinoma), 3.1 µg/mL for MCF-7, and 9.96 µg/mL for A549 (lung cancer) cells. nih.gov Another study found that pyridine thiosemicarbazone derivatives exhibited notable anticancer activity against leukemia, melanoma, and breast cancer cell lines at a concentration of 10 µM. researchgate.net

Table 1: Cytotoxic Activity (IC₅₀) of Selected Analogues Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | IC₅₀ Value | Source |

|---|---|---|---|

| Pyridine-bearing pentose moiety (Compound 4) | HepG2 | 8.76 ± 0.7 µM | nih.gov |

| Pyridine-bearing pentose moiety (Compound 4) | Caco-2 | 11.78 ± 0.9 µM | nih.gov |

| Pyridine-bearing pentose moiety (Compound 4) | MCF-7 | 14.81 ± 1.2 µM | nih.gov |

| Pyridine-bearing pentose moiety (Compound 8) | HepG2 | 13.25 ± 1.1 µM | nih.gov |

| Indoloquinoline Derivative (BAPPN) | HepG2 | 3.3 µg/mL | nih.gov |

| Indoloquinoline Derivative (BAPPN) | HCT-116 | 23 µg/mL | nih.gov |

| Indoloquinoline Derivative (BAPPN) | MCF-7 | 3.1 µg/mL | nih.gov |

| Indoloquinoline Derivative (BAPPN) | A549 | 9.96 µg/mL | nih.gov |

| 4-Phenoxyquinoline Derivative (Compound 41) | HT-29 | 0.06 µM | researchgate.net |

| 4-Phenoxyquinoline Derivative (Compound 41) | H460 | 0.05 µM | researchgate.net |

| 4-Phenoxyquinoline Derivative (Compound 41) | A549 | 0.18 µM | researchgate.net |

Exploration of Potential Mechanisms of Antitumor Action (e.g., Inhibition of PI3K pathway)

A critical mechanism through which many pyridine-based compounds exert their anticancer effects is the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. nih.govnih.gov The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, making it a prime target for therapeutic intervention. nih.govnih.govfrontiersin.org

Aberrant activation of the PI3K/AKT pathway contributes to carcinogenesis, metastasis, and drug resistance. nih.gov This hyperactivation can result from genetic mutations in pathway components, such as PIK3CA, or the loss of function of tumor suppressors like PTEN, which negatively regulates the pathway. nih.govnih.gov Consequently, the development of inhibitors that target key kinases in this pathway, such as PI3K and mTOR, is a major focus of cancer research. researchgate.net For example, a class of 4-methylpteridinones were specifically designed as potent dual inhibitors of PI3K and mTOR, demonstrating robust efficacy in tumor growth models. researchgate.net The mechanism of action for some cytotoxic agents involves the upregulation of apoptotic proteins like caspase-3 and the tumor suppressor p53, alongside the downregulation of proliferative proteins such as PCNA and Ki67. nih.gov

Antimicrobial and Antifungal Activity Studies

In addition to their anticancer properties, various heterocyclic compounds structurally related to this compound have been investigated for their ability to combat microbial and fungal pathogens. The rise of drug-resistant bacteria has created an urgent need for novel antimicrobial agents. nih.gov

Research into spiropiperidinyl-1,2,4-triazolidin-3-thiones revealed potent in vitro antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida and Aspergillus species. nih.gov Similarly, a series of furan-containing pentanoic acid derivatives showed good antibacterial activity against several Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL, even against multidrug-resistant strains. nih.gov Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate are also recognized for their potential as effective bactericides, stemming from their ability to inhibit bacterial DNA gyrase. mdpi.com In the realm of antifungal research, new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids have been specifically evaluated for their activity against Candida yeast strains. researchgate.net Furthermore, certain aminothioxanthones have demonstrated significant antifungal potential against a broad range of yeasts and filamentous fungi. mdpi.com

Enzyme Kinase Inhibition Research (e.g., Src Kinase Inhibition)

Enzyme kinases play pivotal roles in cellular signaling, and their dysregulation is a common feature of many diseases, including cancer. d-nb.info The Src family of non-receptor tyrosine kinases, in particular, are involved in pathways that control cell proliferation, migration, differentiation, and survival. d-nb.infomedchemexpress.com Hyperactivation of Src kinase is associated with tumor malignancy, making it an important target for anticancer drug development. d-nb.infonih.gov

Several quinoline and quinazoline (B50416) derivatives have been identified as potent and selective inhibitors of Src kinase activity. nih.gov A series of 4-anilino-7-thienyl-3-quinolinecarbonitriles, for example, showed potent inhibition of Src kinase. nih.gov The development of these inhibitors often involves optimizing the core structure to enhance binding affinity and selectivity. clinpgx.org Bosutinib, an orally active Src/Abl tyrosine kinase inhibitor, demonstrates an IC50 of 1.2 nM against Src kinase. medchemexpress.com The research in this area highlights how heterocyclic scaffolds, like the pyridine ring system, serve as a foundation for designing specific enzyme inhibitors.

Immunomodulatory Potential Studies

The immune system plays a dual role in cancer, and modulating its response is a key therapeutic strategy. The signaling pathways targeted by pyridine analogues often have direct implications for immune function. Src-family kinases are critical regulators of numerous signaling cascades within immune cells, including those initiated by T and B cell antigen receptors and cytokine receptors. medchemexpress.com This suggests that Src kinase inhibitors could possess immunomodulatory activity. Furthermore, the PI3K/AKT pathway, a major target in cancer therapy, is also deeply involved in regulating immune responses. nih.gov This connection implies that inhibitors developed for this pathway might also influence the tumor microenvironment and the patient's immune status.

Anti-parasitic Activity Assessment (e.g., Trypanocidal Effects)

Neglected tropical diseases, such as Chagas disease caused by the parasite Trypanosoma cruzi, require the development of new and more effective drugs. nih.gov Heterocyclic compounds have shown promise as anti-parasitic agents. A series of quaternary 2-phenylimidazo[1,2-a]pyridinium salts were evaluated for their anti-parasitic activity, with guanylhydrazone derivatives showing very high potency against Trypanosoma rhodesiense in mouse models. nih.gov

Quinoxaline (B1680401) derivatives have also been explored for their trypanocidal effects. nih.gov Research on quinoxaline 1,4-di-N-oxide derivatives identified compounds with better trypanocidal activity on T. cruzi epimastigotes than reference drugs. nih.gov In some cases, the mechanism of action is thought to involve the inhibition of essential parasite enzymes like trypanothione (B104310) reductase. nih.gov Studies on nitrofurantoin (B1679001) analogs also revealed that modifying the chemical structure, such as by altering the length of an aliphatic chain, can significantly impact trypanocidal activity. mdpi.com

Research into Keap1 Antagonist Properties and Nrf2 Pathway Modulation

The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low basal levels of Nrf2. However, under conditions of oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes.

Directly inhibiting the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy to harness the protective effects of Nrf2 activation. This approach is considered potentially safer than using electrophilic Nrf2 activators, which can have off-target effects. Small molecules like this compound are investigated for their potential to act as non-covalent inhibitors of this interaction. The binding of such inhibitors to the Kelch domain of Keap1 can prevent Nrf2 binding, thereby leading to Nrf2 accumulation and the subsequent upregulation of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Research in this area often involves a combination of in silico modeling, biochemical assays, and cell-based studies to identify and characterize compounds that can effectively modulate the Keap1-Nrf2 pathway. The goal is to discover potent and selective inhibitors that can serve as leads for the development of drugs to treat diseases associated with oxidative stress, such as neurodegenerative diseases, chronic obstructive pulmonary disease (COPD), and some inflammatory conditions.

Structure-Activity Relationship (SAR) Studies of Pyridinyl Dioxobutanoates and their Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. For pyridinyl dioxobutanoates and their derivatives, SAR studies aim to identify the key structural features required for potent Keap1 inhibition and Nrf2 activation.

Influence of Ester Moiety Variations (e.g., Methyl vs. Ethyl)

The ester group in compounds like this compound is a critical site for modification in SAR studies. The size and nature of the alkyl group of the ester can significantly influence the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, as well as its binding affinity to the target protein.

For instance, modifying the methyl ester to an ethyl ester or other larger alkyl groups can alter the compound's interaction with the binding pocket of Keap1. These variations can lead to changes in potency. The optimal ester moiety is often a balance between achieving strong binding and maintaining favorable drug-like properties.

Table 1: Influence of Ester Moiety on Keap1 Inhibitory Activity

| Compound | Ester Moiety | Relative Potency |

|---|---|---|

| Analogue A | Methyl | Baseline |

| Analogue B | Ethyl | Varies |

| Analogue C | Isopropyl | Varies |

This table illustrates a hypothetical SAR study where the ester group is varied to assess its impact on biological activity. Actual data would be derived from experimental assays.

Impact of Pyridine Ring Substitution Position (e.g., Pyridin-3-yl vs. Pyridin-4-yl)

The position of the nitrogen atom in the pyridine ring is another crucial determinant of biological activity. The basicity and the ability of the nitrogen to form hydrogen bonds are highly dependent on its position. Comparing a pyridin-4-yl derivative with a pyridin-3-yl or pyridin-2-yl analogue can reveal important information about the electronic and steric requirements of the Keap1 binding site.

The pyridin-4-yl moiety in the parent compound may engage in specific interactions, such as hydrogen bonding or π-cation interactions, with key amino acid residues in the Keap1 Kelch domain. Shifting the nitrogen to the 3-position would alter the geometry and electronic distribution of the molecule, potentially leading to a decrease or, in some cases, an increase in binding affinity, depending on the specific interactions that are disrupted or formed.

Table 2: Impact of Pyridine Isomerism on Keap1 Inhibitory Activity

| Compound | Pyridine Moiety | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | Pyridin-4-yl | X |

| Analogue E | Pyridin-3-yl | Y |

This table presents a framework for comparing the inhibitory concentrations (IC₅₀) of different pyridine isomers, which is a common practice in SAR studies.

Effects of Replacing Pyridine with Other Heteroaryl Moieties (e.g., Thiophen-2-yl, Fur-2-yl, Phenyl)

For example, replacing the pyridine with a thiophene (B33073) or furan (B31954) ring would substitute the nitrogen atom with a sulfur or oxygen atom, respectively, altering the hydrogen bonding capabilities and electronic properties. Substitution with a phenyl ring would remove the heteroatom entirely, providing a baseline for the contribution of the heterocyclic nature of the pyridine ring to the compound's activity. These modifications can have a profound impact on the compound's affinity for Keap1 and its ability to activate the Nrf2 pathway. researchgate.net

Table 3: Bioisosteric Replacement of the Pyridine Ring

| Compound | Heteroaryl/Aryl Moiety | Keap1 Binding Affinity (Kᵢ) |

|---|---|---|

| Parent Compound | Pyridin-4-yl | A |

| Analogue G | Thiophen-2-yl | B |

| Analogue H | Fur-2-yl | C |

This table demonstrates how bioisosteric replacement is used to explore the chemical space around a lead compound and understand the structural requirements for activity.

Drug Development and Lead Compound Identification

The ultimate goal of SAR studies is to identify a lead compound with an optimal balance of potency, selectivity, and pharmacokinetic properties for further development. The process of drug development involves several stages, starting from hit identification through high-throughput screening or fragment-based approaches, followed by hit-to-lead optimization. nih.gov

During lead optimization, medicinal chemists systematically modify the lead structure to improve its drug-like properties, such as oral bioavailability, metabolic stability, and safety profile, while maintaining or enhancing its target engagement. This iterative process of design, synthesis, and biological testing is guided by the SAR data obtained.

For a compound like this compound, if it shows promising activity as a Keap1-Nrf2 PPI inhibitor, it would be considered a "hit." Subsequent optimization efforts would focus on the variations described in the SAR section to develop a "lead" compound. A successful lead compound is one that demonstrates efficacy in preclinical models of disease and has a safety profile that warrants advancement into clinical trials. The journey from an initial hit to a marketable drug is long and complex, but it is built upon the foundational principles of medicinal chemistry and a deep understanding of the biological target.

Catalytic and Advanced Material Science Applications

Utilization of Methyl 2,4-Dioxo-4-(pyridin-4-yl)butanoate as a Ligand Precursor for Metal Complexes

The molecular structure of this compound, which features a pyridine (B92270) ring and a β-diketone moiety, theoretically makes it an excellent candidate as a precursor for ligands in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the 1,3-dicarbonyl system can act as coordination sites for metal ions. This could allow it to function as a bidentate or even a tridentate ligand, enabling the synthesis of a variety of metal complexes. The properties of these potential complexes would be influenced by the choice of the metal center and the coordination mode of the ligand. However, no specific studies demonstrating the synthesis or characterization of metal complexes using this particular compound have been identified.

Role as a Versatile Intermediate in Fine Chemical Synthesis

The reactivity of the dicarbonyl functionality in this compound suggests its potential as a versatile intermediate in the synthesis of more complex organic molecules. The presence of multiple reactive sites allows for a range of chemical transformations. For instance, the ketone and ester groups could be selectively targeted in reactions to build molecular complexity. Analogous compounds, such as Methyl 2,4-dioxo-4-(2-thienyl)butanoate, are known to be key intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com This suggests that this compound could similarly serve as a building block in the creation of novel compounds with potential biological or material applications. Nevertheless, specific examples of its use in fine chemical synthesis are not documented in the available literature.

Potential Contributions to Metal-Organic Frameworks (MOFs) Development

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The structure of this compound contains both a pyridyl group and carboxylate functionality (after potential hydrolysis of the methyl ester), which are common coordinating groups in the synthesis of MOFs. researchgate.net The pyridyl nitrogen can coordinate to metal centers, while the dicarbonyl portion could, in principle, be modified to act as a linker. This dual functionality could lead to the formation of porous, three-dimensional structures with potential applications in gas storage, separation, and catalysis. While the development of MOFs using pyridyl-containing ligands is an active area of research, there is no specific evidence of this compound being used for this purpose. espublisher.commdpi.com

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies for Pyridinyl Dioxobutanoates

A significant challenge in the broader application of pyridinyl dioxobutanoates is the reliance on traditional synthetic methods that may lack efficiency and environmental sustainability. Future research must prioritize the development of green and sustainable synthetic protocols. nih.gov Modern techniques such as one-pot multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of environmentally benign solvents and catalysts are at the forefront of this effort. nih.govnih.gov These methods offer numerous advantages, including shorter reaction times, higher yields, purer products, and reduced energy consumption. nih.gov For instance, multicomponent cyclocondensation reactions have been identified as a highly efficient means of producing a variety of pyridine (B92270) derivatives. researchgate.net The challenge lies in adapting these general principles to the specific synthesis of functionalized pyridinyl dioxobutanoates, ensuring the methods are robust, scalable, and economically viable. rsc.org

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Feature | Conventional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Reaction Type | Step-wise reactions, often requiring isolation of intermediates. | One-pot multicomponent reactions, cascade reactions. nih.govresearchgate.net |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasonic production. nih.govnih.gov |

| Solvents | Often uses volatile and hazardous organic solvents. | Use of greener solvents (e.g., water, ethanol) or solvent-free conditions. nih.gov |

| Catalysts | May use stoichiometric, non-recoverable reagents. | Use of reusable, green catalysts. nih.gov |

| Efficiency | Lower yields, longer reaction times, more side products. | Higher yields, significantly shorter reaction times, cleaner reaction profiles. nih.gov |

| Sustainability | Higher waste generation, greater environmental impact. | Aligns with the principles of green chemistry, minimizing waste and energy use. e3s-conferences.org |

Comprehensive Elucidation of Biological Mechanisms of Action at the Molecular Level

While pyridine-containing compounds are known for their broad biological activity, the precise molecular mechanisms of action for many, including Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, remain poorly understood. A critical future direction is the detailed investigation of how these molecules interact with biological systems at the molecular level. This involves identifying specific protein targets, understanding binding affinities, and mapping the downstream effects on cellular pathways.

Techniques such as network pharmacology can be employed to analyze targets from various databases and predict the compound's interaction network within a disease context, as has been done for other natural compounds. nih.gov Identifying the protein-protein interaction (PPI) networks can provide insights into the complex biological relationships affected by the compound. nih.gov Subsequent molecular docking and dynamics simulation studies can then predict and analyze the binding modes and stability of the compound within the active sites of identified target proteins, such as kinases or enzymes involved in disease progression. nih.govnih.gov The primary challenge is the immense complexity of cellular signaling and the need for experimental validation to confirm these in silico predictions.

Exploration of New Therapeutic Targets and Neglected Disease Applications

The structural motif of pyridinyl dioxobutanoates holds potential for applications beyond currently explored areas. A major avenue for future research is the systematic screening of these compounds against new therapeutic targets and for diseases with unmet medical needs, particularly neglected tropical diseases (NTDs). nih.gov Conditions such as leishmaniasis, Chagas disease, and onchocerciasis afflict billions, yet suffer from a lack of effective and safe treatments and limited investment in drug development. nih.govnih.govdndi.org

Nitrogen-containing heterocyclic compounds are recognized as "privileged structures" in the development of agents against NTDs. nih.gov The challenge is not only scientific but also economic; the low potential for return on investment often discourages pharmaceutical research in this area. nih.govdndi.org Therefore, research in this domain requires collaborative efforts and innovative funding models. Future work should involve screening libraries of pyridinyl dioxobutanoate derivatives against a panel of parasites and other pathogens responsible for NTDs to identify novel lead compounds. nih.gov

Table 2: Potential Neglected Disease Applications for Pyridine Scaffolds

| Neglected Tropical Disease | Causative Agent (Example) | Rationale for Investigation | Key Challenge |

|---|---|---|---|

| Leishmaniasis | Leishmania species (protozoa) | Heterocyclic compounds are a known source of anti-leishmanial agents. nih.gov | Drug resistance to existing therapies is a major problem. nih.gov |

| Chagas Disease | Trypanosoma cruzi (protozoa) | New therapeutic options are urgently needed due to the toxicity and limited efficacy of current drugs. nih.gov | The disease has acute and chronic phases, requiring drugs with different profiles. |

| Onchocerciasis (River Blindness) | Onchocerca volvulus (filarial worm) | Current drugs are insufficient to meet elimination goals, necessitating novel therapeutic strategies. nih.govdndi.org | A drug that can kill adult worms (a macrofilaricide) is highly sought after. nih.gov |

| Fungal Infections | Aspergillus, Trichophyton species | Pyridine derivatives have demonstrated potent antifungal properties against various strains, including dermatophytes. researchgate.net | The rise of antifungal resistance requires a continuous pipeline of new chemical entities. |

Integration of Advanced Computational and Experimental Approaches for Rational Design and Discovery

The traditional drug discovery process is often lengthy and expensive. The future of discovering novel pyridinyl dioxobutanoate derivatives lies in the tight integration of computational and experimental methods for rational drug design. mdpi.comjddhs.com This multidisciplinary approach uses the power of computers to design and pre-screen virtual libraries of compounds, identifying those with the highest probability of success before any synthesis is attempted. mdpi.comnih.gov

This process involves a synergistic cycle:

Computational Design: Using a known biological target, molecular docking and quantitative structure-activity relationship (QSAR) models are used to design novel derivatives predicted to have high binding affinity and desired properties. nih.govmdpi.com

Chemical Synthesis: The most promising candidates identified computationally are then synthesized in the laboratory. clinpgx.org

Experimental Validation: The synthesized compounds are tested for their actual biological activity and other properties. researchgate.net

Feedback Loop: The experimental data is used to refine and improve the initial computational models, leading to a more accurate next generation of designed compounds. nih.gov

This iterative cycle accelerates the discovery of lead compounds and reduces the reliance on costly and time-consuming high-throughput screening of random compounds. mdpi.com The challenge is to develop computational models with high predictive accuracy that can translate virtual affinity into real-world biological activity. researchgate.net

Investigation into Complex Reaction Cascades and Multicomponent Transformations for Novel Scaffolds

Pyridinyl dioxobutanoates can serve as versatile building blocks for constructing more complex molecular architectures. A frontier in synthetic chemistry is the design of complex reaction cascades and novel multicomponent reactions (MCRs) that utilize such synthons to rapidly generate molecular diversity. researchgate.net MCRs, where three or more reactants combine in a single step to form a product containing structural elements of all components, are exceptionally efficient for creating libraries of novel compounds. bohrium.comnih.gov

Future research should focus on developing new MCRs where this compound or a similar derivative is a key reactant. researchgate.net By reacting it with a diverse set of other simple molecules, it would be possible to generate unique and complex heterocyclic scaffolds that are not accessible through traditional synthetic routes. researchgate.netbohrium.com These novel scaffolds could then be evaluated for a wide range of biological activities, potentially revealing unexpected therapeutic properties. The main challenge is the discovery of new, reliable cascade and multicomponent reactions and understanding their mechanisms to control selectivity and achieve high yields. rsc.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products